![molecular formula C19H15BrF3NO3 B2942493 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848744-47-8](/img/structure/B2942493.png)

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

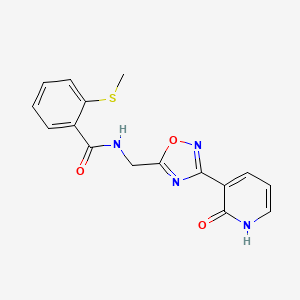

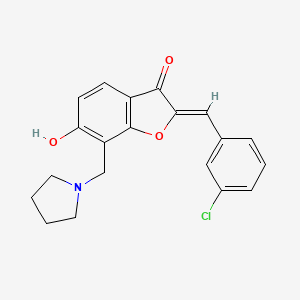

This compound is a chromenone derivative, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran, with a ketone functional group (carbonyl group) attached to the pyran ring . It also has a bromophenyl group, a dimethylamino group, a hydroxy group, and a trifluoromethyl group attached at various positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with the various substituents contributing to its overall polarity, reactivity, and potential for forming intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effects of the dimethylamino and hydroxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxy and trifluoromethyl could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives through cyclobenzylation reaction and intermolecular Pd-catalyzed π-chelating-assisted C-H bond olefination has been developed, highlighting the versatility of chromen-4-one scaffolds in synthetic chemistry (Yu-Feng Lin et al., 2017).

Anticancer Applications

- Discovery and structure-activity relationship (SAR) studies identified 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes as potent apoptosis inducers in cancer cell lines, demonstrating the potential of chromen-4-one derivatives as anticancer agents (William E. Kemnitzer et al., 2004).

- Synthesis and in vitro cytotoxic activity of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were studied, showing significant activity against human tumor cell lines, highlighting their potential in cancer treatment (M. Mahdavi et al., 2011).

Photophysical and Material Chemistry

- The synthesis and electronic transitions of dye based on chromen-4-one derivatives were explored, indicating applications in dye chemistry and materials science (O. V. Skrypska et al., 2020).

- Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks incorporating chromen-4-one units were developed, suggesting uses in bioimaging and fluorescence-based applications (Christoph S. Fischer et al., 2013).

Miscellaneous Applications

- Synthesis and reactions of chromen-3-yl-phosphonate with amines were investigated, contributing to the field of phosphorus chemistry and offering insights into novel cyclic phosphonic analogues (Budzisz Elż et al., 1999).

- The preparation of carbon-11-labeled 4-aryl-4H-chromenes as new PET (Positron Emission Tomography) agents for imaging apoptosis in cancer highlights their utility in diagnostic imaging and oncology research (Mingzhang Gao et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPIVADSJGVXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942417.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide](/img/structure/B2942420.png)

![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)

![2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2942427.png)

![N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2942430.png)